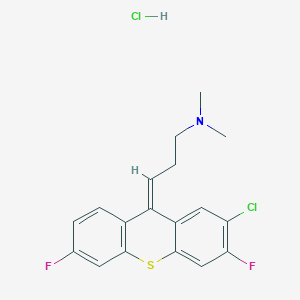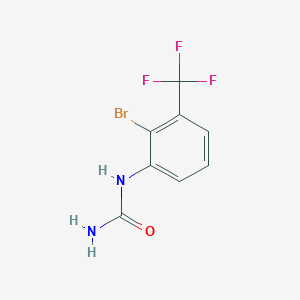
2-Bromo-3-(trifluoromethyl)phenylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-3-(trifluoromethyl)phenylurea is an organic compound with the molecular formula C8H6BrF3N2O It is characterized by the presence of a bromine atom, a trifluoromethyl group, and a phenylurea moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-(trifluoromethyl)phenylurea typically involves the reaction of 2-bromo-3-(trifluoromethyl)aniline with an isocyanate or a urea derivative. One common method is as follows:
Starting Material: 2-Bromo-3-(trifluoromethyl)aniline.
Reagent: Isocyanate or urea derivative.
Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Catalysts and automated systems may be employed to optimize the reaction conditions.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and other nucleophilic reagents.
Solvents: Organic solvents like dichloromethane, toluene, or ethanol.
Catalysts: Transition metal catalysts may be used to facilitate certain reactions.
Major Products:
Substitution Products: Depending on the nucleophile used, the major products can include various substituted phenylureas.
Oxidation Products: Oxidation can lead to the formation of corresponding nitro or hydroxyl derivatives.
科学研究应用
2-Bromo-3-(trifluoromethyl)phenylurea has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Industry: Used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
作用机制
The mechanism by which 2-Bromo-3-(trifluoromethyl)phenylurea exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The trifluoromethyl group can enhance the compound’s binding affinity and stability due to its electron-withdrawing properties.
相似化合物的比较
- 2-Bromo-4-(trifluoromethyl)phenylurea
- 2-Chloro-3-(trifluoromethyl)phenylurea
- 2-Bromo-3-(difluoromethyl)phenylurea
Comparison:
- Uniqueness: The presence of both bromine and trifluoromethyl groups in 2-Bromo-3-(trifluoromethyl)phenylurea makes it particularly reactive and versatile in synthetic chemistry. The trifluoromethyl group imparts unique electronic properties, enhancing the compound’s stability and reactivity compared to similar compounds with different substituents.
- Reactivity: The bromine atom allows for easy substitution reactions, making it a valuable intermediate in organic synthesis.
属性
分子式 |
C8H6BrF3N2O |
|---|---|
分子量 |
283.04 g/mol |
IUPAC 名称 |
[2-bromo-3-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C8H6BrF3N2O/c9-6-4(8(10,11)12)2-1-3-5(6)14-7(13)15/h1-3H,(H3,13,14,15) |
InChI 键 |
DVPIMFDHGRIQRK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)NC(=O)N)Br)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


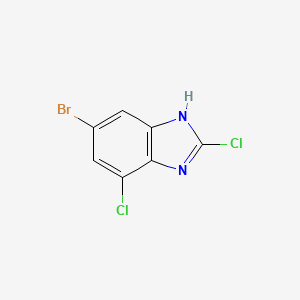
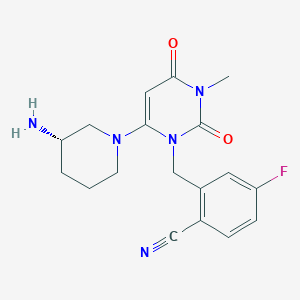
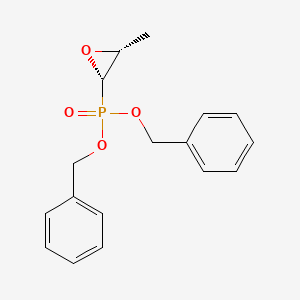


![7-Bromo-6-fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12851347.png)
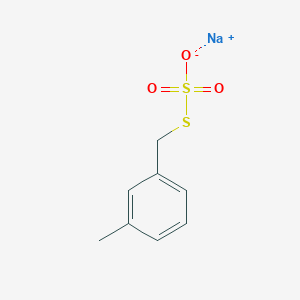
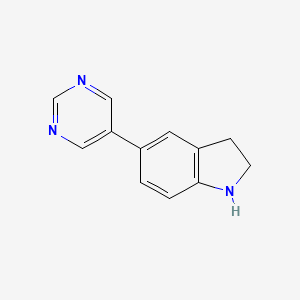
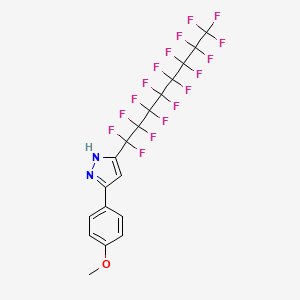
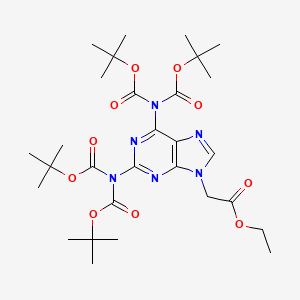

![N-[5-Chloro-6-Methyl-2-(2-Pyridinyl)-4-Pyrimidinyl]-N'-[4-(Trifluoromethyl)-2-Pyridinyl]-1,2-Ethanediamine](/img/structure/B12851392.png)

